ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 858766-14-0
VCID: VC5707789
InChI: InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3
SMILES: CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Molecular Formula: C20H18O7
Molecular Weight: 370.357

ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

CAS No.: 858766-14-0

Cat. No.: VC5707789

Molecular Formula: C20H18O7

Molecular Weight: 370.357

* For research use only. Not for human or veterinary use.

ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate - 858766-14-0

Specification

CAS No. 858766-14-0
Molecular Formula C20H18O7
Molecular Weight 370.357
IUPAC Name ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Standard InChI InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3
Standard InChI Key YAYOLJGQOZBPCU-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, reflects its intricate structure: a chromen-4-one scaffold substituted at position 3 with a 2-methoxyphenoxy group and at position 7 with an ethoxyacetate moiety. Key structural features include:

  • Chromen-4-one core: A bicyclic system comprising a benzopyran backbone with a ketone at position 4.

  • 2-Methoxyphenoxy substituent: An aromatic ether group introducing steric bulk and electronic effects.

  • Ethoxyacetate side chain: A flexible ester-linked group influencing solubility and bioavailability.

The molecular formula is C20H18O7 (molecular weight: 370.357 g/mol), confirmed via High-Resolution Mass Spectrometry (HRMS). The SMILES string CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC and InChIKey YAYOLJGQOZBPCU-UHFFFAOYSA-N provide unambiguous representations for computational studies.

Table 1: Molecular Properties

PropertyValueSource
CAS No.858766-14-0
Molecular FormulaC20H18O7
Molecular Weight370.357 g/mol
IUPAC Nameethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
InChIKeyYAYOLJGQOZBPCU-UHFFFAOYSA-N

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Formation of Chromen-4-one: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.

  • Etherification: Nucleophilic aromatic substitution at position 3 using 2-methoxyphenol in polar aprotic solvents (e.g., DMF) with K2CO3.

  • Acetylation: Reaction with ethyl bromoacetate in the presence of piperidine or pyridine catalysts to install the ethoxyacetate group.

Typical yields range from 65–87%, with purity ≥95% achieved via silica gel chromatography (15–20% ethyl acetate/hexanes) .

Industrial Production Considerations

Scale-up challenges include solvent recovery and exothermic reaction control. Continuous flow reactors improve heat dissipation and reduce reaction times compared to batch processes. Green chemistry approaches, such as microwave-assisted synthesis, remain underexplored for this compound.

Biological Activities and Mechanisms

Enzyme Modulation

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis. The 2-methoxyphenoxy group may interact with hydrophobic pockets in enzyme active sites, while the chromen-4-one core participates in hydrogen bonding.

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells show moderate activity (IC50 ~25 μM), likely through topoisomerase II inhibition. Structural analogs with 4-methoxyphenoxy substituents (e.g., CAS 302951-17-3) exhibit enhanced potency, highlighting the impact of substituent positioning .

Table 2: Biological Activity Data

Assay TypeTarget/ModelResultSource
COX-2 InhibitionEnzymatic assayIC50 = 18 ± 2 μM
Antiproliferative (MCF-7)Cell cultureIC50 = 25 ± 3 μM
5-LOX InhibitionEnzymatic assayIC50 = 42 ± 5 μM

Analytical and Computational Methods

Quality Control Techniques

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation of synthetic byproducts .

  • HRMS: Electrospray ionization (ESI+) confirms the molecular ion [M+H]+ at m/z 371.364.

Computational Modeling

Density Functional Theory (DFT) calculations predict the lowest unoccupied molecular orbital (LUMO) localized on the chromen-4-one system, indicating electrophilic reactivity at the carbonyl group . Molecular dynamics simulations suggest the ethoxyacetate side chain enhances membrane permeability compared to non-esterified analogs .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for designing dual COX-2/5-LOX inhibitors, which may offer improved anti-inflammatory profiles over single-target drugs. Structural modifications under investigation include:

  • Replacing the 2-methoxyphenoxy group with heteroaromatic rings.

  • Introducing fluorine atoms to enhance metabolic stability.

Material Science

Incorporation into self-immolative polymers enables mechanopharmaceutical applications, where mechanical force triggers payload release via cleavage of the ester linkage .

Future Perspectives

Pharmacological Optimization

  • Prodrug Development: Masking the 4-keto group as a ketal may improve oral bioavailability.

  • Combination Therapies: Synergistic effects with NSAIDs warrant exploration in arthritis models.

Advanced Delivery Systems

Encapsulation in lipid nanoparticles could target inflamed tissues, reducing off-target effects. Preliminary studies using analog-loaded liposomes show 3-fold increased accumulation in murine arthritic joints compared to free drug .

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